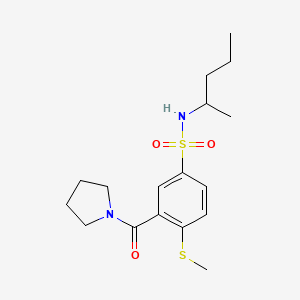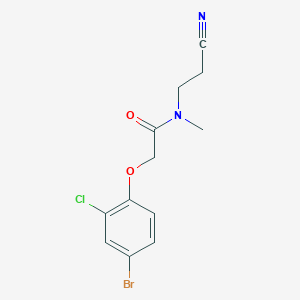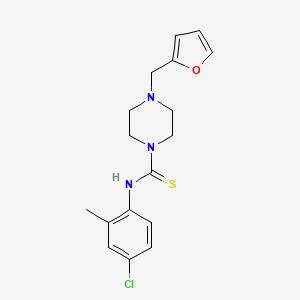![molecular formula C12H10N2O2S B4691689 N-[3-(aminocarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4691689.png)
N-[3-(aminocarbonyl)phenyl]-3-thiophenecarboxamide
Vue d'ensemble
Description
N-[3-(aminocarbonyl)phenyl]-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.04629874 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of N-(3-carbamoylphenyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
N-(3-carbamoylphenyl)thiophene-3-carboxamide interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(3-carbamoylphenyl)thiophene-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit mitochondrial complex I, a key enzyme in the electron transport chain . By inhibiting this enzyme, N-(3-carbamoylphenyl)thiophene-3-carboxamide disrupts cellular respiration and energy production, leading to various downstream effects. Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of N-(3-carbamoylphenyl)thiophene-3-carboxamide on cells are profound. This compound has been found to inhibit the growth of cancer cells by disrupting mitochondrial function . It induces apoptosis, or programmed cell death, in cancer cells by inhibiting mitochondrial complex I and reducing ATP production . Furthermore, N-(3-carbamoylphenyl)thiophene-3-carboxamide affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects make it a promising candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, N-(3-carbamoylphenyl)thiophene-3-carboxamide exerts its effects primarily through the inhibition of mitochondrial complex I . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) within the cell . The elevated ROS levels cause oxidative stress, which can damage cellular components and trigger apoptosis. Additionally, N-(3-carbamoylphenyl)thiophene-3-carboxamide may interact with other biomolecules, such as proteins involved in cell signaling, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-carbamoylphenyl)thiophene-3-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that N-(3-carbamoylphenyl)thiophene-3-carboxamide can have lasting effects on cellular function, including sustained inhibition of mitochondrial complex I and prolonged induction of apoptosis in cancer cells . These findings highlight the potential for this compound to be used in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(3-carbamoylphenyl)thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, N-(3-carbamoylphenyl)thiophene-3-carboxamide can induce toxic effects, including liver and kidney damage . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-(3-carbamoylphenyl)thiophene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, N-(3-carbamoylphenyl)thiophene-3-carboxamide can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, N-(3-carbamoylphenyl)thiophene-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in mitochondria, where it exerts its inhibitory effects on mitochondrial complex I . This localization is facilitated by its chemical structure, which allows it to cross cellular membranes and reach its target sites effectively.
Subcellular Localization
N-(3-carbamoylphenyl)thiophene-3-carboxamide primarily localizes to the mitochondria within cells . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with mitochondrial complex I and disrupt cellular respiration. The compound’s localization is likely influenced by targeting signals and post-translational modifications that direct it to the mitochondria . Understanding the subcellular localization of N-(3-carbamoylphenyl)thiophene-3-carboxamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
N-(3-carbamoylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(15)8-2-1-3-10(6-8)14-12(16)9-4-5-17-7-9/h1-7H,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRGQUHYDNCFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CSC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4691615.png)
![methyl 5-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4691630.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4691635.png)

![5-(4-fluorophenyl)-4-[4-(1-naphthylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4691649.png)

![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4691664.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4691665.png)
![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4691666.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691672.png)
![5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691692.png)

![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4691701.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4691705.png)
